N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899993-59-0
VCID: VC7135603
InChI: InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27)
SMILES: C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F
Molecular Formula: C21H23F2N3O3S
Molecular Weight: 435.49

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899993-59-0

Cat. No.: VC7135603

Molecular Formula: C21H23F2N3O3S

Molecular Weight: 435.49

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - 899993-59-0

Specification

CAS No. 899993-59-0
Molecular Formula C21H23F2N3O3S
Molecular Weight 435.49
IUPAC Name N-(2,4-difluorophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H23F2N3O3S/c22-13-7-8-17(16(23)10-13)24-19(27)12-30-20-15-5-1-2-6-18(15)26(21(28)25-20)11-14-4-3-9-29-14/h7-8,10,14H,1-6,9,11-12H2,(H,24,27)
Standard InChI Key BWEQVJZUTXDFGY-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=C(C=C(C=C4)F)F

Introduction

Overview of the Compound

The compound "N-(2,4-difluorophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" belongs to the class of acetamides and features several distinct functional groups:

  • Difluorophenyl group: This provides potential for electronic modulation and bioactivity.

  • Hexahydroquinazoline core: A bicyclic structure often associated with biological activity in pharmaceutical compounds.

  • Tetrahydrofuran (THF) moiety: A cyclic ether that can enhance solubility and influence binding interactions.

  • Thioacetamide linkage: A sulfur-containing group that may contribute to unique chemical reactivity or biological properties.

Potential Applications

Compounds with similar structures are often explored for:

  • Pharmaceutical Development:

    • Antimicrobial agents.

    • Anticancer drugs.

    • Anti-inflammatory compounds.

  • Biological Studies:

    • Enzyme inhibition (e.g., targeting kinases or oxidases).

    • Receptor binding studies.

  • Material Science:

    • As intermediates in the synthesis of advanced materials.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the quinazoline core: Using cyclization reactions involving amines and carbonyl precursors.

  • Introduction of the thioacetamide group: Via thiolation reactions using sulfur sources.

  • Incorporation of the difluorophenyl group: Through nucleophilic aromatic substitution or coupling reactions.

Characterization

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

    • 1H^1H-NMR and 13C^{13}C-NMR spectra to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O, C-S).

  • X-ray Crystallography: To elucidate the three-dimensional structure.

Molecular Docking

Molecular docking studies can predict how this compound interacts with biological targets such as enzymes or receptors.

In Vitro Testing

Examples include:

  • Antimicrobial assays against bacterial or fungal strains.

  • Cytotoxicity assays on cancer cell lines.

In Vivo Studies

Animal models may be used to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects).

Data Table Example

PropertyValue/Description
Molecular FormulaC17_{17}H18_{18}F2_{2}N2_{2}O3_{3}S
Molecular Weight~380 g/mol
Functional GroupsDifluorophenyl, Thioacetamide, THF
Potential ApplicationsAntimicrobial, Anticancer
Characterization TechniquesNMR, MS, IR, X-ray Crystallography

Research Gaps and Future Directions

While no specific data is available for this compound in the search results provided:

  • Further research could explore its synthesis optimization.

  • Biological activity screening could identify therapeutic potential.

  • Computational studies might predict its interaction with known drug targets.

If more detailed information is required about this specific compound's synthesis or applications, consulting specialized chemistry databases or experimental studies would be necessary.

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